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Compound of Interest

Compound Name: Daphnicyclidin |

Cat. No.: B571667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Daphnicyclidin I, a diamino Daphniphyllum alkaloid isolated from the stems and leaves of
Daphniphyllum longeracemosum. The structural elucidation of this complex natural product
was achieved through extensive spectroscopic analysis. This document compiles the available
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data into a
clear and accessible format, alongside the experimental protocols employed for their
acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Daphnicyclidin I.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to
determine the molecular formula of Daphnicyclidin I.

) Molecular
Technique lon Calculated m/z Found m/z
Formula
HRESIMS [M+H]*+ 367.2016 367.2018 C22H27N203
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Infrared (IR) Spectroscopy

The IR spectrum of Daphnicyclidin | reveals the presence of key functional groups. The data

is presented in wavenumbers (cm~1).

Frequency (cm~1) Functional Group Assignment
3421 O-H or N-H stretching

1736 C=0 stretching (ester or lactone)
1653 C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra were recorded in CDCIs at 600 MHz and 150 MHz, respectively.
The chemical shifts (0) are reported in parts per million (ppm) and coupling constants (J) are in
Hertz (Hz).

13C NMR Spectroscopic Data for Daphnicyclidin |
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Position oc (ppm) Type
1 58.1 CH
2 27.0 CH:
3 42.1 CH2
4 197.8 C

5 132.8 C

6 139.0 CH
7 68.3 CH
8 40.5 CH
9 24.5 CH2
10 34.0 C
11 49.9 CH:
12 22.9 CH2
13 49.2 CH
14 30.1 CH:
15 34.8 CH2
16 61.6 CH
17 175.8 C
18 13.9 CHs
19 12.6 CHs
20 21.3 CHs
21 170.9 C
22 51.7 OCHs

1H NMR Spectroscopic Data for Daphnicyclidin |
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Position OH (ppm) Multiplicity J (Hz)
1 3.33 m

2a 1.85 m

2b 1.65 m

3a 2.30 m

3b 2.15 m

6 5.85 S

7 4.15 d 9.0
8 2.50 m

9a 1.75 m

9 1.55 m

11a 3.15 d 12.0
11b 2.85 d 12.0
12a 1.95 m

12b 1.70 m

13 2.65 m

1l4a 2.05 m

14b 1.80 m

15a 2.40 m

15b 1.90 m

16 3.85 m

18 1.10 d 6.6
19 0.95 d 6.6
20 1.25 S

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

22 3.65 s

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as
described in the primary literature.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 digital polarimeter. UV spectra were
obtained using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker
Tensor 27 FT-IR spectrometer with KBr pellets. *H and 3C NMR spectra were acquired on
Bruker AM-400 and DRX-600 spectrometers with TMS as an internal standard. HRESIMS was
performed on a VG Auto-Spec-3000 spectrometer.

Extraction and Isolation

The dried and powdered stems and leaves of Daphniphyllum longeracemosum were extracted
with MeOH. The extract was then partitioned between different solvents. Daphnicyclidin | was
isolated from the appropriate fractions through a combination of silica gel column
chromatography and preparative HPLC.

Spectroscopic Analysis

* NMR Spectroscopy: Samples were dissolved in CDCIs for NMR analysis. *H and 3C NMR
spectra were recorded at 600 MHz and 150 MHz, respectively. Standard 1D and 2D NMR
techniques (COSY, HSQC, HMBC) were used for the complete assignment of proton and
carbon signals.

o Mass Spectrometry: HRESIMS was conducted using an ESI source in positive ion mode to
determine the accurate mass and molecular formula of the compound.

« Infrared Spectroscopy: The IR spectrum was obtained using the KBr pellet method, providing
information on the presence of key functional groups.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Daphnicyclidin I.

General Workflow for Spectroscopic Analysis of Natural Products

Extraction & Isolation

Plant Material
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A
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\
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General workflow for the spectroscopic analysis of Daphnicyclidin I.

 To cite this document: BenchChem. [Spectroscopic Profile of Daphnicyclidin I: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571667#spectroscopic-data-for-daphnicyclidin-i-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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